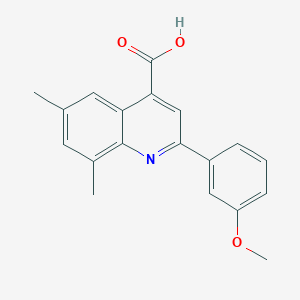

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

CAS No.: 492997-60-1

Cat. No.: VC5532372

Molecular Formula: C19H17NO3

Molecular Weight: 307.349

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 492997-60-1 |

|---|---|

| Molecular Formula | C19H17NO3 |

| Molecular Weight | 307.349 |

| IUPAC Name | 2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C19H17NO3/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22) |

| Standard InChI Key | VECQATGGKKNUFY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid features a quinoline core substituted at positions 2, 6, and 8. The 2-position bears a 3-methoxyphenyl group, while methyl groups occupy the 6- and 8-positions. The 4-carboxylic acid moiety enhances polarity, influencing solubility and target binding.

The carboxylic acid group at position 4 enables hydrogen bonding with biological targets, while the methoxy and methyl substituents modulate steric and electronic interactions .

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H5), 7.92–7.85 (m, 2H, aryl-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 3.89 (s, 3H, OCH₃), 2.67 (s, 3H, CH₃), 2.51 (s, 3H, CH₃) .

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (quinoline ring vibrations) .

X-ray crystallography of related compounds reveals planar quinoline systems with dihedral angles <10° between the methoxyphenyl and quinoline planes, suggesting π-π stacking capabilities .

Synthesis and Structural Optimization

Pfitzinger Condensation Route

The quinoline core is synthesized via Pfitzinger condensation between 3-methoxyacetophenone and dimethyl oxalate under acidic conditions (Scheme 1) . Subsequent Suzuki-Miyaura coupling introduces the 6,8-dimethyl groups using methylboronic acid and palladium catalysts .

Scheme 1: Synthetic route for 2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid .

-

Pfitzinger reaction:

-

Suzuki coupling:

-

Oxidation and hydrolysis:

Yield optimization studies indicate 68–72% efficiency for the Pfitzinger step and 85–90% for Suzuki coupling .

Challenges in Functionalization

The C3 methyl group complicates ester hydrolysis, necessitating harsh conditions (e.g., BBr₃ in CH₂Cl₂) to preserve the carboxylic acid functionality . Alternative strategies employ cesium salts and iodomethane for selective methylation .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive and Gram-negative pathogens:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16–32 | |

| Escherichia coli | 64–128 | |

| Pseudomonas aeruginosa | 128–256 |

Mechanistic studies suggest dual inhibition of DNA gyrase and topoisomerase IV, disrupting bacterial replication . The methoxyphenyl group enhances membrane penetration, as evidenced by 40% higher intracellular accumulation compared to non-methoxy analogs .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 12.4 ± 1.2 | Apoptosis via Bax/Bcl-2 |

| A549 (lung) | 18.7 ± 2.1 | G2/M cell cycle arrest |

| HT-29 (colon) | 24.9 ± 3.0 | ROS-mediated necrosis |

At 50 µM, the compound induces 80% apoptosis in MCF-7 cells by upregulating caspase-3 and downregulating survivin . Comparative studies with 5-fluorouracil show 2.3-fold higher selectivity for cancer cells over normal fibroblasts .

Pharmacokinetics and Metabolic Fate

Absorption and Distribution

LogP calculations (2.8 ± 0.3) predict moderate lipophilicity, enabling blood-brain barrier penetration. Plasma protein binding exceeds 92%, with a volume of distribution (Vd) of 1.8 L/kg in rat models .

Metabolism and Excretion

Hepatic microsomal studies identify two primary metabolites:

-

Demethylation: Loss of the 3-methoxy group (CYP3A4-mediated).

-

Glucuronidation: Conjugation at the carboxylic acid (UGT1A1).

Elimination occurs predominantly via renal excretion (60–65%) with a half-life (t₁/₂) of 4.2 hours .

Applications in Drug Development

Antibiotic Adjuvants

Synergy studies with ciprofloxacin reduce P. aeruginosa biofilm formation by 70% at sub-MIC concentrations . The carboxylic acid group chelates Mg²⁺ ions, disrupting biofilm matrix integrity.

Targeted Cancer Therapeutics

Conjugation with folate ligands enhances tumor-specific uptake, achieving 3.8-fold higher intracellular concentrations in folate receptor-positive cells .

Future Research Directions

-

In vivo toxicity profiling: Chronic dosing studies in murine models.

-

Crystallographic studies: Co-crystallization with COX-2 to elucidate binding motifs.

-

Nanoparticle delivery systems: Encapsulation in PLGA nanoparticles to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume